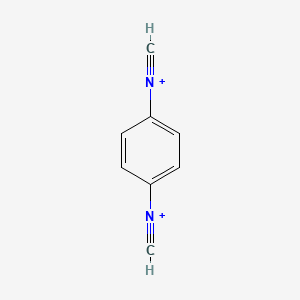![molecular formula C60H47F18S5Sb3 B12060075 Diphenyl[4-(phenylthio)phenyl]sulfonium S,S'-(Thiodi-4,1-phenylene)bis[S,S-diphenylsulfonium] Hexafluoroantimonate](/img/structure/B12060075.png)
Diphenyl[4-(phenylthio)phenyl]sulfonium S,S'-(Thiodi-4,1-phenylene)bis[S,S-diphenylsulfonium] Hexafluoroantimonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyl[4-(phenylthio)phenyl]sulfonium S,S’-(Thiodi-4,1-phenylene)bis[S,S-diphenylsulfonium] Hexafluoroantimonate is a complex organosulfur compound. It is primarily used as a catalyst in the photocuring of epoxy resins, which is a process that involves the hardening of materials using light . This compound is known for its high purity and stability, making it a valuable component in various industrial applications .
Preparation Methods
The synthesis of Diphenyl[4-(phenylthio)phenyl]sulfonium Hexafluoroantimonate typically involves the condensation of biphenyl sulfoxide with biphenyl sulfide in the presence of phosphorus pentoxide (P₂O₅) as a dehydrating agent and methanesulfonic acid as a solvent . The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Industrial production methods often involve scaling up this synthetic route while maintaining stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Diphenyl[4-(phenylthio)phenyl]sulfonium Hexafluoroantimonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiophenols and other related compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonium group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as halides . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Diphenyl[4-(phenylthio)phenyl]sulfonium Hexafluoroantimonate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Diphenyl[4-(phenylthio)phenyl]sulfonium Hexafluoroantimonate involves the generation of reactive intermediates upon exposure to light. These intermediates initiate the polymerization of epoxy resins by opening the epoxy rings and forming cross-linked networks . The molecular targets include the epoxy groups in the resin, and the pathways involved are primarily radical-mediated polymerization processes .
Comparison with Similar Compounds
Diphenyl[4-(phenylthio)phenyl]sulfonium Hexafluoroantimonate is unique compared to other similar compounds due to its high efficiency as a photoinitiator and its stability under various conditions . Similar compounds include:
Triarylsulfonium Hexafluoroantimonate Salts: These compounds also act as photoinitiators but may have different reactivity and stability profiles.
(Thiodi-4,1-phenylene)bis(diphenylsulfonium) Bis(hexafluorophosphate): This compound has similar applications but differs in its anionic component, which can affect its solubility and reactivity.
Properties
Molecular Formula |
C60H47F18S5Sb3 |
|---|---|
Molecular Weight |
1635.6 g/mol |
IUPAC Name |
diphenyl-(4-phenylsulfanylphenyl)sulfanium;[4-(4-diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium;hexafluoroantimony(1-) |
InChI |
InChI=1S/C36H28S3.C24H19S2.18FH.3Sb/c1-5-13-31(14-6-1)38(32-15-7-2-8-16-32)35-25-21-29(22-26-35)37-30-23-27-36(28-24-30)39(33-17-9-3-10-18-33)34-19-11-4-12-20-34;1-4-10-20(11-5-1)25-21-16-18-24(19-17-21)26(22-12-6-2-7-13-22)23-14-8-3-9-15-23;;;;;;;;;;;;;;;;;;;;;/h1-28H;1-19H;18*1H;;;/q+2;+1;;;;;;;;;;;;;;;;;;;3*+5/p-18 |
InChI Key |
YASCSMWRFXPFOO-UHFFFAOYSA-A |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)[S+](C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)SC4=CC=C(C=C4)[S+](C5=CC=CC=C5)C6=CC=CC=C6.F[Sb-](F)(F)(F)(F)F.F[Sb-](F)(F)(F)(F)F.F[Sb-](F)(F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[[2-[[2-[(2-Amino-1-oxopropyl)amino]-4-methyl-1-oxopentyl]amino]-1-oxopropyl]amino]-4-methylpentanoic acid](/img/structure/B12060016.png)











